molecular formula C7H4F6O2S B1401361 2-Fluoro-4-(pentafluorosulfur)benzoic acid CAS No. 1240257-03-7

2-Fluoro-4-(pentafluorosulfur)benzoic acid

Cat. No.: B1401361
CAS No.: 1240257-03-7
M. Wt: 266.16 g/mol
InChI Key: MGIDEXWQQLSCGW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4F6O2S and a molecular weight of 266.16 g/mol . This compound is notable for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzoic acid core.

Chemical Reactions Analysis

2-Fluoro-4-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur tetrafluoride, various halogenating agents, and strong acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various biological molecules, influencing their activity and stability. These interactions can affect pathways involved in enzyme activity, protein folding, and cellular signaling .

Comparison with Similar Compounds

2-Fluoro-4-(pentafluorosulfur)benzoic acid can be compared with other fluorinated benzoic acids, such as:

  • 2-Fluoro-5-(pentafluorosulfur)benzoic acid
  • 2,3,4,5,6-Pentafluorobenzoic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms and pentafluorosulfur groups. The unique combination of these groups in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O2S/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIDEXWQQLSCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-03-7
Record name Sulfate(1-), (4-carboxylato-3-fluorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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